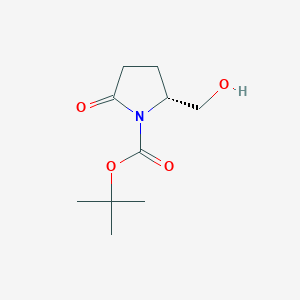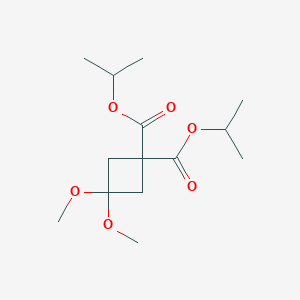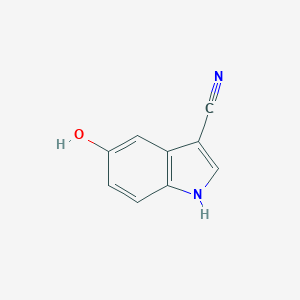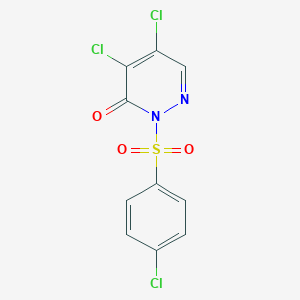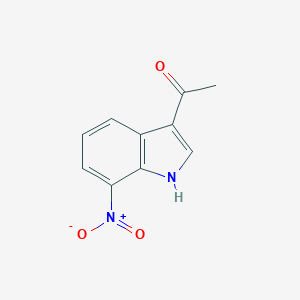![molecular formula C28H32N3O6P B185936 (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 172611-23-3](/img/structure/B185936.png)
(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phospho(dimethylamino)phosphoryl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the introduction of the phospho(dimethylamino)phosphoryl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). The phospho(dimethylamino)phosphoryl group is then added using appropriate phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.
Phosphorylation/Dephosphorylation: The phosphoryl group can be added or removed under specific conditions
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or HATU in the presence of DIPEA.
Phosphorylation: Phosphorylating agents under controlled pH and temperature
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, peptide chains with incorporated Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH, and phosphorylated or dephosphorylated peptides .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .
Biology
In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification involved in regulating various cellular processes. It serves as a model compound to investigate the effects of phosphorylation on protein function .
Medicine
In medicine, Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioactivity .
Industry
Industrially, this compound is used in the production of peptide-based materials and bioconjugates. Its versatility in peptide synthesis makes it a valuable component in the manufacturing of various biotechnological products .
Wirkmechanismus
The mechanism of action of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH involves its incorporation into peptides and proteins, where it can mimic the natural phosphorylation of tyrosine residues. This modification can alter the protein’s structure and function, affecting its interactions with other molecules and its role in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-tyrosine(tBu)-OH: Another Fmoc-protected tyrosine derivative with a tert-butyl group instead of the phospho(dimethylamino)phosphoryl group.
Fmoc-tyrosine(PO(OBzl)2)-OH: A similar compound with a different phosphoryl group.
Uniqueness
Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is unique due to its specific phosphoryl group, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly useful in studying phosphorylation and its effects on protein function .
Eigenschaften
IUPAC Name |
(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N3O6P/c1-30(2)38(35,31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXJDYGAMFMPS-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N3O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






